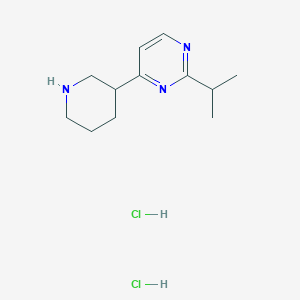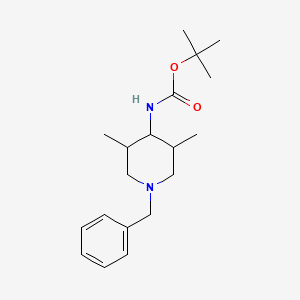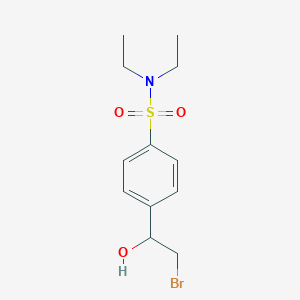![molecular formula C13H22N2O B13222391 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine is a chemical compound with the molecular formula C13H22N2O It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with tert-butyl-substituted oxazole compounds. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which play crucial roles in cell cycle regulation and cancer progression . The compound’s structure allows it to bind to the active sites of these kinases, inhibiting their activity and leading to the suppression of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-tert-butyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring with a tert-butyl-substituted oxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H22N2O |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C13H22N2O/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3 |
Clé InChI |
XWYQHFGEKDPWMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=COC(=N1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


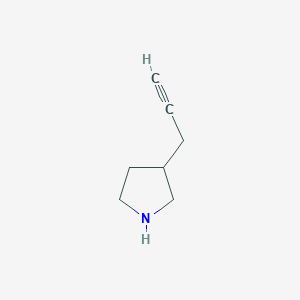
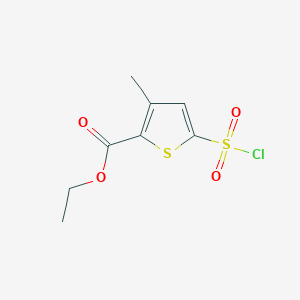
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)
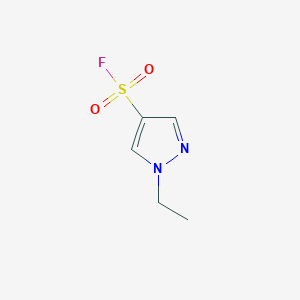
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
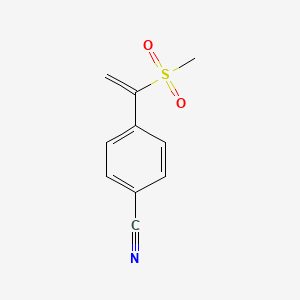
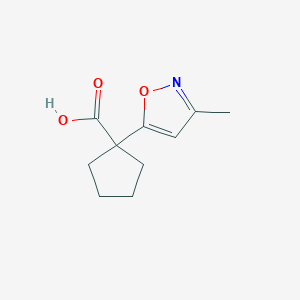
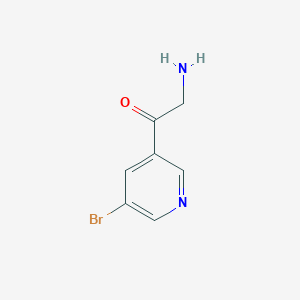
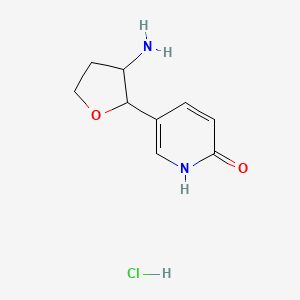
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
